molecular formula C21H17N3O3S B2669336 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-28-0

2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2669336
M. Wt: 391.45
InChI Key: DMJLHZVNXCGZMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” can be inferred from its molecular formula C21H17N3O3S. Detailed structural analysis would require spectroscopic data such as IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds containing thiazolo and pyridinyl derivatives have been synthesized through various methods, demonstrating the flexibility and adaptability of these molecules in chemical synthesis. For example, a study reported the convenient synthesis of a macrocyclic antibiotic derivative, highlighting the stepwise method to convert specific groups into 2-thiazolyl groups, showcasing the compound's utility in antibiotic synthesis (Okumura et al., 1998).

Biological Evaluation and Potential Therapeutic Applications

  • Several compounds with structures related to 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have been evaluated for their biological activities. For instance, derivatives have been investigated for their antimicrobial properties and potential as anticonvulsants, indicating the broad spectrum of biological relevance these compounds may possess. Docking studies and antimicrobial evaluations suggest the utility of these compounds in developing new therapeutic agents (Talupur et al., 2021).

Potential in Imaging and Diagnostic Applications

  • Fluoroethoxy and fluoropropoxy substituted derivatives have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their potential in imaging studies related to neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Contributions to Drug Discovery

  • Research on substituted benzamides has led to the discovery of selective inhibitors for various receptors and enzymes, highlighting the significance of such compounds in the design and development of new drugs. For example, certain analogues have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating their importance in cancer therapy research (Borzilleri et al., 2006).

properties

IUPAC Name

2,3-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-17-10-4-8-15(18(17)27-2)19(25)23-14-7-3-6-13(12-14)20-24-16-9-5-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLHZVNXCGZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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